5-Methyl-3-heptanol

Description

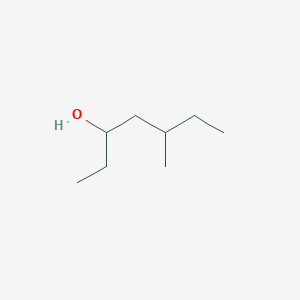

Structure

3D Structure

Properties

IUPAC Name |

5-methylheptan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-4-7(3)6-8(9)5-2/h7-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SECKOSOTZOBWEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90871286 | |

| Record name | 5-Methyl-3-heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18720-65-5 | |

| Record name | 5-Methyl-3-heptanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18720-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylheptan-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018720655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-3-heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylheptan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.649 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Stereoisomers and Chirality of 5-Methyl-3-heptanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-3-heptanol, a chiral alcohol, presents a compelling case study in the principles of stereoisomerism and its implications in chemical and biological systems. This technical guide provides a comprehensive overview of the stereochemical aspects of this compound, including the identification of its stereocenters, the resulting number of stereoisomers, and the relationships between them. Furthermore, this document outlines established methodologies for the synthesis, separation, and characterization of these stereoisomers. Quantitative data, where available in the surveyed literature, is presented in tabular format for clarity. Detailed experimental protocols, based on established chemical transformations and analytical techniques, are provided to serve as a practical reference for researchers in the field.

Introduction to the Chirality of this compound

This compound is an aliphatic alcohol with the chemical formula C8H18O. Its structure contains two stereocenters, also known as chiral centers, which are tetrahedral carbon atoms bonded to four different substituent groups. The presence of these stereocenters is the basis for the existence of multiple stereoisomers, each with a unique three-dimensional arrangement of its atoms.

The two chiral centers in this compound are located at carbon-3 (C3), which bears the hydroxyl group, and carbon-5 (C5), which has a methyl substituent. The presence of 'n' chiral centers in a molecule can lead to a maximum of 2^n stereoisomers. Therefore, for this compound, with two chiral centers, there are 2^2 = 4 possible stereoisomers.[1]

These four stereoisomers can be categorized into two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other, exhibiting identical physical properties such as boiling point and density, but differing in their interaction with plane-polarized light (optical activity). The four stereoisomers of this compound are:

-

(3R, 5R)-5-Methyl-3-heptanol

-

(3S, 5S)-5-Methyl-3-heptanol

-

(3R, 5S)-5-Methyl-3-heptanol

-

(3S, 5R)-5-Methyl-3-heptanol

The (3R, 5R) and (3S, 5S) isomers constitute one enantiomeric pair, while the (3R, 5S) and (3S, 5R) isomers form the other. The relationship between any two stereoisomers that are not enantiomers is that of diastereomers. Diastereomers are not mirror images of each other and have different physical properties.

The stereochemistry of molecules plays a crucial role in various fields, including pharmacology and materials science. In drug development, for instance, different enantiomers of a chiral drug can exhibit vastly different pharmacological activities and metabolic fates. While specific biological activities for the stereoisomers of this compound are not extensively documented in the readily available literature, the principles of stereospecificity are of paramount importance in the study of analogous chiral molecules, such as insect pheromones, where biological responses are often triggered by a single, specific stereoisomer.

Physicochemical Properties of this compound Stereoisomers

The physical and chemical properties of the individual stereoisomers of this compound are not extensively reported in publicly accessible literature. However, the properties of the racemic mixture are available and are summarized in the table below. It is important to note that enantiomeric pairs will share the same boiling point, melting point, and density, while diastereomers will exhibit different values for these properties. The most significant distinguishing property between enantiomers is their specific optical rotation. Unfortunately, specific rotation values for the individual stereoisomers of this compound could not be located in the surveyed literature.

Table 1: Physicochemical Properties of this compound (Racemic Mixture)

| Property | Value | Reference |

| Molecular Formula | C8H18O | --INVALID-LINK-- |

| Molecular Weight | 130.23 g/mol | --INVALID-LINK-- |

| Boiling Point | 172 °C at 760 mmHg | The Good Scents Company |

| Density | 0.825 g/cm³ (predicted) | ChemSpider |

| Water Solubility | 1.8 g/L at 25 °C | The Good Scents Company |

| LogP (octanol-water) | 2.57 | ChemSpider |

Stereoselective Synthesis and Resolution

The preparation of enantiomerically pure or enriched stereoisomers of this compound can be achieved through stereoselective synthesis or by the resolution of a racemic mixture. While specific protocols for this compound are not detailed in the available literature, methodologies for the analogous compound, 4-methyl-3-heptanol, are well-documented and provide a strong basis for the synthesis of this compound stereoisomers.

Stereoselective Synthesis

A common strategy for the stereoselective synthesis of chiral alcohols involves the use of chiral auxiliaries or catalysts. The synthesis of specific stereoisomers of 4-methyl-3-heptanol has been successfully achieved using the SAMP/RAMP hydrazone methodology, which allows for the asymmetric alkylation of a ketone precursor. A similar approach can be envisioned for 5-Methyl-3-heptanone, the ketone precursor to this compound.

Logical Workflow for Stereoselective Synthesis:

Caption: Stereoselective synthesis workflow for this compound.

Kinetic Resolution of Racemic this compound

Kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. Lipases are commonly employed enzymes for the kinetic resolution of alcohols through enantioselective acylation or hydrolysis.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution (General Procedure)

This protocol is a general guideline and would require optimization for this compound.

-

Materials:

-

Racemic this compound

-

Immobilized lipase (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase)

-

Acyl donor (e.g., vinyl acetate, acetic anhydride)

-

Anhydrous organic solvent (e.g., hexane, toluene, tert-butyl methyl ether)

-

Standard laboratory glassware and magnetic stirrer

-

-

Procedure:

-

Dissolve racemic this compound (1 equivalent) in the chosen anhydrous organic solvent in a round-bottom flask equipped with a magnetic stir bar.

-

Add the acyl donor (typically 1.5-2 equivalents).

-

Add the immobilized lipase (typically 10-50% by weight of the substrate).

-

Stir the mixture at a controlled temperature (e.g., room temperature or 30-40 °C).

-

Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral gas chromatography (GC) to determine the enantiomeric excess (ee) of the unreacted alcohol and the formed ester.

-

The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the ester product.

-

Once the desired conversion is reached, filter off the immobilized lipase. The enzyme can often be washed and reused.

-

Remove the solvent and excess acyl donor from the filtrate under reduced pressure.

-

Separate the unreacted alcohol from the ester product by column chromatography on silica gel.

-

Logical Diagram of Kinetic Resolution:

Caption: Kinetic resolution of racemic this compound via lipase-catalyzed acylation.

Analytical Methods for Stereoisomer Characterization

The analysis and quantification of the individual stereoisomers of this compound are crucial for assessing the success of a stereoselective synthesis or resolution. Chiral chromatography is the primary technique employed for this purpose.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile enantiomers. The separation is achieved on a capillary column coated with a chiral stationary phase (CSP). Modified cyclodextrins are commonly used CSPs for the separation of chiral alcohols.

Experimental Protocol: Chiral GC Analysis (General Procedure)

This protocol is a general guideline and requires optimization for the specific stereoisomers of this compound.

-

Instrumentation and Columns:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Chiral capillary column (e.g., based on derivatized β- or γ-cyclodextrin). The choice of the specific cyclodextrin derivative is critical and may require screening.

-

-

Sample Preparation:

-

Dissolve a small amount of the sample (the racemic mixture or the product of a stereoselective reaction) in a suitable volatile solvent (e.g., dichloromethane, hexane).

-

In some cases, derivatization of the alcohol to a more volatile ester or ether may improve separation.

-

-

GC Conditions:

-

Injector Temperature: Typically 220-250 °C.

-

Detector Temperature: Typically 250-280 °C.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate or pressure.

-

Oven Temperature Program: This is a critical parameter for achieving separation. A typical program might start at a low temperature (e.g., 60-80 °C) and ramp up to a higher temperature (e.g., 150-180 °C) at a controlled rate (e.g., 2-5 °C/min). Isothermal conditions may also be effective.

-

Injection: A small volume (e.g., 1 µL) is injected in split or splitless mode.

-

-

Data Analysis:

-

The two enantiomers will elute at different retention times. The peak areas are integrated to determine the relative amounts of each enantiomer.

-

The enantiomeric excess (ee) is calculated using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

-

Conclusion

References

An In-depth Technical Guide to the Physical Properties of 5-Methyl-3-heptanol Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-3-heptanol, a chiral alcohol with two stereocenters, exists as a set of four distinct stereoisomers: (3R,5R), (3S,5S), (3R,5S), and (3S,5R). While the physical properties of the racemic mixture are documented, a detailed stereochemical differentiation is crucial for applications in fields such as drug development and pheromone research, where stereochemistry governs biological activity. This guide provides a comprehensive overview of the physical properties of these stereoisomers, details established experimental protocols for their synthesis, separation, and characterization, and presents logical workflows for these processes.

Introduction

This compound (C₈H₁₈O) is a secondary alcohol with chiral centers at the C3 and C5 positions.[1] This results in the existence of two pairs of enantiomers ((3R,5R)/(3S,5S) and (3R,5S)/(3S,5R)) and four diastereomeric relationships. The subtle differences in the three-dimensional arrangement of atoms among these stereoisomers can lead to significant variations in their physical, chemical, and biological properties. For researchers in drug development, understanding these differences is paramount, as stereoisomers can exhibit distinct pharmacological and toxicological profiles. Similarly, in the study of semiochemicals, the specific stereoisomer of a compound often dictates its activity as a pheromone.

This technical guide consolidates the available data on the physical properties of this compound stereoisomers, outlines detailed experimental methodologies for their stereoselective synthesis and analysis, and provides visual representations of key experimental workflows.

Physicochemical Properties

Table 1: Physical Properties of this compound (Mixture of Stereoisomers)

| Property | Value | Reference |

| Molecular Formula | C₈H₁₈O | [2] |

| Molecular Weight | 130.23 g/mol | [2] |

| Boiling Point | 167.5 - 172 °C at 760 mmHg | [3][4] |

| Density | 0.819 g/mL | [3] |

| Refractive Index | 1.424 | [3] |

| Melting Point | -91 °C | [3] |

| Flash Point | 64.2 °C | [3] |

| Vapor Pressure | 0.558 mmHg at 25 °C | [3] |

| Water Solubility | 1800 mg/L at 25 °C (experimental) | [3] |

| logP (o/w) | 2.565 (estimated) | [3] |

Stereoselective Synthesis and Resolution

The preparation of individual stereoisomers of this compound in high purity requires stereoselective synthetic methods or the resolution of a racemic mixture. Methodologies developed for the analogous compound, 4-methyl-3-heptanol, provide a strong basis for achieving this.[5]

Stereoselective Synthesis

A common strategy involves the asymmetric synthesis of a chiral ketone precursor, (S)- or (R)-5-methyl-3-heptanone, followed by reduction to yield a mixture of diastereomeric alcohols.[1] The Enders SAMP/RAMP hydrazone alkylation method is a well-established technique for the asymmetric α-alkylation of ketones and is central to producing the chiral 5-methyl-3-heptanone precursor with high enantioselectivity.[1]

Enzymatic Resolution

Lipase-catalyzed transesterification is a highly effective method for the kinetic resolution of racemic alcohols.[1] This technique can be applied to separate diastereomeric pairs of this compound. For instance, a mixture of diastereomers can be selectively acylated using a lipase, such as Lipase AK from Pseudomonas fluorescens, with an acyl donor like vinyl acetate.[1] This results in the formation of an ester from one diastereomer, which can then be separated from the unreacted alcohol of the other diastereomer by standard chromatographic techniques. This enzymatic resolution is a key step in obtaining all four possible stereoisomers in high purity.[1]

Caption: Workflow for the stereoselective synthesis and enzymatic resolution of this compound stereoisomers.

Experimental Protocols

Chiral Gas Chromatography (GC) Analysis

Objective: To separate and quantify the individual stereoisomers of this compound.

Methodology: Gas chromatography utilizing a chiral stationary phase (CSP) is a powerful method for the enantioseparation of volatile compounds like this compound. Modified cyclodextrins are among the most effective and widely used CSPs for this purpose.[1]

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).

-

Column: A capillary column with a chiral stationary phase, such as a derivatized β-cyclodextrin column (e.g., CP Chirasil-DEX CB).

-

Carrier Gas: Hydrogen or Helium.

-

Injector and Detector Temperatures: Typically set around 250 °C.

-

Oven Temperature Program: A temperature gradient is often employed to achieve optimal separation. For example, starting at a low temperature (e.g., 50 °C) and gradually increasing to a higher temperature (e.g., 150 °C). The exact program will need to be optimized for the specific column and isomers being analyzed.

-

Sample Preparation: The alcohol may be derivatized (e.g., to its acetate ester) to improve volatility and chromatographic performance.

Caption: General workflow for the chiral gas chromatography analysis of this compound stereoisomers.

Measurement of Optical Rotation

Objective: To determine the specific rotation of each purified enantiomer.

Methodology: A polarimeter is used to measure the angle of rotation of plane-polarized light caused by a solution of a chiral compound. The specific rotation is a characteristic physical property of a chiral molecule.

-

Instrumentation: A polarimeter with a sodium D-line lamp (589 nm).

-

Sample Preparation: A solution of the purified enantiomer of known concentration is prepared in a suitable achiral solvent (e.g., ethanol or chloroform).

-

Measurement: The solution is placed in a polarimeter cell of a known path length (typically 1 decimeter). The observed rotation is measured.

-

Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula:

[α]DT = α / (l × c)

where:

-

T is the temperature in degrees Celsius.

-

D refers to the sodium D-line.

-

α is the observed rotation in degrees.

-

l is the path length of the sample tube in decimeters.

-

c is the concentration of the sample in g/mL.

-

Caption: Workflow for determining the specific rotation of a this compound enantiomer.

Biological Activity

While the biological activities of the stereoisomers of the related compound, 4-methyl-3-heptanol, have been studied in the context of insect pheromones,[5] there is a lack of specific information regarding the biological activities of the individual this compound stereoisomers in the current literature. Given the high stereospecificity often observed in biological systems, it is highly probable that the four stereoisomers of this compound will exhibit different biological effects. Further research in this area is warranted.

Conclusion

This technical guide has summarized the available physical property data for this compound and has detailed the necessary experimental framework for the synthesis, separation, and characterization of its four stereoisomers. While a significant data gap exists for the specific physical properties of the individual stereoisomers, the methodologies outlined provide a clear path for researchers to obtain this critical information. The provided workflows, visualized using Graphviz, offer a logical and systematic approach to these experimental processes. Further investigation into the specific properties and biological activities of each stereoisomer is essential for advancing their potential applications in drug development and other scientific disciplines.

References

- 1. This compound|Research Chemical|CAS 18720-65-5 [benchchem.com]

- 2. 5-Methylheptan-3-ol | C8H18O | CID 86782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 18720-65-5 [thegoodscentscompany.com]

- 4. 3-Heptanol, 5-methyl- [webbook.nist.gov]

- 5. Synthesis and biological activity of the four stereoisomers of 4-methyl-3-heptanol: main component of the aggregation pheromone of Scolytus amygdali - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Methyl-3-heptanol (CAS Number 18720-65-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-3-heptanol, a chiral secondary alcohol, is a molecule of significant interest in various fields of chemical and biological research. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its applications, particularly in the realm of chemical ecology and as a key intermediate in the production of biofuels. The stereochemistry of this compound is a critical aspect, with its four stereoisomers exhibiting distinct biological activities. This document aims to serve as a valuable resource for professionals in organic synthesis, natural product chemistry, and the development of semiochemical-based pest management strategies.

Chemical and Physical Properties

This compound is an organic compound with the molecular formula C8H18O.[1][2] It is a colorless liquid with a characteristic alcoholic odor. The presence of two chiral centers at positions 3 and 5 results in the existence of four possible stereoisomers: (3R,5R), (3S,5S), (3R,5S), and (3S,5R).[1]

General Properties

| Property | Value | Source(s) |

| CAS Number | 18720-65-5 | [1][2] |

| Molecular Formula | C8H18O | [1][2] |

| Molecular Weight | 130.23 g/mol | [2][3] |

| IUPAC Name | 5-methylheptan-3-ol | [1][4] |

| Synonyms | This compound, 3-Heptanol, 5-methyl- | [1][4] |

| InChI | InChI=1S/C8H18O/c1-4-7(3)6-8(9)5-2/h7-9H,4-6H2,1-3H3 | [1][5] |

| InChIKey | SECKOSOTZOBWEI-UHFFFAOYSA-N | [1][5] |

| SMILES | CCC(C)CC(O)CC | [6] |

Physical Properties

| Property | Value | Source(s) |

| Melting Point | -91 °C | [6] |

| Boiling Point | 160-161 °C at 760 mmHg | [7] |

| Refractive Index (nD) | 1.416 | [6][7] |

| Density | Not available | |

| pKa | 15.28 ± 0.20 (Predicted) | [5] |

| logP (Octanol/Water Partition Coefficient) | 2.7 (Predicted) | [8] |

| Topological Polar Surface Area | 20.2 Ų | [5] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum Type | Key Features/Notes | Source(s) |

| Mass Spectrum (EI) | Available in the NIST WebBook. | [9] |

| Infrared (IR) Spectrum | Available as a liquid film spectrum. | [5][10] |

| ¹H NMR Spectrum | Available (400 MHz in CDCl₃). | [5] |

| ¹³C NMR Spectrum | Available (in CDCl₃). | [5] |

Experimental Protocols

Chemoenzymatic Synthesis of this compound Stereoisomers

This protocol describes a general approach for the synthesis and separation of the four stereoisomers of this compound, utilizing a combination of asymmetric chemical synthesis and enzymatic resolution.[1]

Step 1: Asymmetric Synthesis of Chiral 5-Methyl-3-heptanone

The synthesis starts with the asymmetric α-alkylation of a ketone using the SAMP/RAMP hydrazone method to produce the chiral precursor, (R)- or (S)-5-methyl-3-heptanone.[1][6]

-

Materials: Propanal, (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP), lithium diisopropylamide (LDA), 1-bromo-2-methylbutane, ozone.

-

Procedure:

-

React propanal with SAMP or RAMP to form the corresponding hydrazone.

-

Deprotonate the hydrazone with LDA at -78 °C to form the chiral azaenolate.

-

Alkylate the azaenolate with 1-bromo-2-methylbutane.

-

Cleave the resulting hydrazone by ozonolysis to yield the chiral ketone, (R)- or (S)-5-methyl-3-heptanone, with high enantiomeric excess.

-

Step 2: Reduction of the Chiral Ketone

The chiral ketone is then reduced to a mixture of diastereomeric alcohols.

-

Materials: (R)- or (S)-5-methyl-3-heptanone, sodium borohydride (NaBH₄), methanol.

-

Procedure:

-

Dissolve the chiral ketone in methanol.

-

Cool the solution to 0 °C and slowly add sodium borohydride.

-

Stir the reaction mixture until the ketone is completely consumed (monitored by TLC or GC).

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a mixture of two diastereomeric 5-Methyl-3-heptanols.

-

Step 3: Enzymatic Kinetic Resolution of Diastereomers

The diastereomeric mixture is separated using lipase-catalyzed transesterification.[1][11]

-

Materials: Diastereomeric mixture of 5-Methyl-3-heptanols, Lipase AK (from Pseudomonas fluorescens), vinyl acetate, organic solvent (e.g., hexane).

-

Procedure:

-

Dissolve the mixture of diastereomeric alcohols in hexane.

-

Add Lipase AK and vinyl acetate.

-

Incubate the mixture with shaking at a controlled temperature (e.g., 30 °C).

-

Monitor the reaction progress by GC until approximately 50% conversion is reached.

-

Filter off the enzyme.

-

Separate the acylated alcohol from the unreacted alcohol by column chromatography.

-

Hydrolyze the separated ester to obtain the enantiomerically pure alcohol.

-

Hydrodeoxygenation of 5-Methyl-3-heptanone to C8 Alkenes/Alkanes

This protocol describes the conversion of 5-methyl-3-heptanone to a mixture of C8 alkenes and alkanes, where this compound is a key intermediate. This process is relevant for the production of biofuels.[12]

-

Catalyst Preparation (Incipient Wetness Impregnation):

-

A bifunctional catalyst, such as copper or platinum on an alumina support (e.g., 20 wt% Cu-Al₂O₃), is prepared.[12]

-

The support is impregnated with a solution of the metal precursor (e.g., Cu(NO₃)₂·3H₂O).

-

The impregnated support is dried and then calcined at a high temperature.

-

-

Catalytic Reaction:

-

The reaction is carried out in a fixed-bed reactor.

-

The catalyst is loaded into the reactor and reduced under a hydrogen flow.

-

5-methyl-3-heptanone is vaporized and fed into the reactor along with hydrogen gas.

-

The reaction is conducted at elevated temperatures (e.g., 180-260 °C) and atmospheric pressure.[12]

-

The product stream is cooled, and the liquid products are collected and analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).

-

The primary products are 5-methyl-3-heptene, 5-methyl-2-heptene, and 3-methylheptane.[12]

-

Applications and Biological Activity

Semiochemicals and Pest Management

The stereoisomers of this compound and related compounds are known to act as semiochemicals, specifically as aggregation pheromones in various insect species, such as bark beetles.[11][13] The biological activity is often highly stereospecific. For the related compound 4-methyl-3-heptanol, the (3S,4S)-isomer is a potent attractant for the almond bark beetle, Scolytus amygdali, while other isomers can be inactive or even inhibitory.[11][14] This specificity is critical for developing effective and environmentally friendly pest management strategies based on mating disruption or mass trapping.

Biofuel Intermediate

As detailed in the experimental protocol, this compound is a key intermediate in the hydrodeoxygenation of biomass-derived ketones to produce C8 alkenes and alkanes.[12] These products are valuable as high-octane components for gasoline, contributing to the development of sustainable energy sources.

Research Biochemical

This compound is also used as a biochemical for proteomics research.[2][3] Its deuterated form, 5-Methylheptan-3-ol-d18, can be used as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS in drug development and metabolic studies.[2]

Visualizations

Chemoenzymatic Synthesis Workflow

Caption: Workflow for the chemoenzymatic synthesis of this compound stereoisomers.

Hydrodeoxygenation Experimental Workflow

Caption: Experimental workflow for the hydrodeoxygenation of 5-methyl-3-heptanone.

Role as a Semiochemical

Caption: Conceptual diagram of this compound's role as a semiochemical in insects.

Safety Information

This compound is classified as causing serious eye irritation (H319).[4][5] It is recommended to handle this chemical with appropriate personal protective equipment, including safety glasses and gloves. Wash thoroughly after handling.[5] For more detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile molecule with significant implications for both fundamental and applied research. Its stereochemistry plays a pivotal role in its biological function as an insect pheromone, opening avenues for the development of targeted and sustainable pest control methods. Furthermore, its role as an intermediate in the synthesis of biofuels highlights its potential contribution to the renewable energy sector. This guide provides a foundational understanding of this compound, offering valuable data and protocols to support further research and development efforts.

References

- 1. This compound|Research Chemical|CAS 18720-65-5 [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scbt.com [scbt.com]

- 4. 5-Methylheptan-3-ol | C8H18O | CID 86782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. dasher.wustl.edu [dasher.wustl.edu]

- 8. 3-Heptanol, 5-methyl- [webbook.nist.gov]

- 9. 3-Heptanol, 5-methyl- [webbook.nist.gov]

- 10. This compound(18720-65-5) IR Spectrum [chemicalbook.com]

- 11. Synthesis and biological activity of the four stereoisomers of 4-methyl-3-heptanol: main component of the aggregation pheromone of Scolytus amygdali - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. plantprotection.pl [plantprotection.pl]

- 14. researchgate.net [researchgate.net]

Spectroscopic Profile of 5-Methyl-3-heptanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Methyl-3-heptanol, a secondary alcohol with applications in fragrance and as a potential biofuel component. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The empirical formula for this compound is C₈H₁₈O, and its molecular weight is 130.23 g/mol . The spectroscopic data presented below provides a detailed structural confirmation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The ¹H NMR spectrum of this compound was acquired on a 400 MHz instrument using deuterated chloroform (CDCl₃) as the solvent.[1] The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Chemical Shift (ppm) | Description |

| 3.603 | CH-OH |

| 2.03 | - |

| 1.56 | - |

| 1.43 | CH₂ |

| 1.30 | CH₂ |

| 1.17 | - |

| 0.940 | CH₃ |

| 0.89 | CH₃ |

| 0.88 | CH₃ |

¹³C NMR Data

Infrared (IR) Spectroscopy

The infrared spectrum of this compound has been recorded in both the gas phase and as a neat liquid film.[1][2] The principal absorption bands are indicative of its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~3350 (broad) | O-H stretch (hydrogen-bonded) |

| 2960-2870 | C-H stretch (aliphatic) |

| 1465 | C-H bend (CH₂) |

| 1380 | C-H bend (CH₃) |

| 1120 | C-O stretch |

Mass Spectrometry (MS)

The mass spectrum of this compound was obtained by electron ionization (EI). The fragmentation pattern is consistent with the structure of a secondary alcohol. The data below presents the mass-to-charge ratio (m/z) and the relative intensity of the major fragments.

| m/z | Relative Intensity (%) |

| 112 | 8.4 |

| 101 | 35.1 |

| 83 | 91.3 |

| 70 | 10.8 |

| 59 | 100.0 |

| 57 | 60.9 |

| 55 | 39.7 |

| 45 | 16.0 |

| 43 | 12.9 |

| 41 | 31.3 |

| 29 | 15.8 |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound is prepared by dissolving approximately 5-10 mg of the neat liquid in about 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), within a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm). The sample is then placed in the NMR spectrometer. For ¹H NMR, the spectrum is acquired using a single-pulse experiment. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. The data is then processed using Fourier transformation to generate the frequency-domain spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

For a liquid sample such as this compound, the FTIR spectrum can be obtained using the neat liquid. A thin film of the alcohol is placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal. A background spectrum of the empty salt plates or the clean ATR crystal is first recorded. The sample is then introduced, and the sample spectrum is acquired. The final spectrum is presented as a ratio of the sample spectrum to the background spectrum, typically in terms of transmittance or absorbance versus wavenumber.

Electron Ionization Mass Spectrometry (EI-MS)

A small amount of the this compound sample is introduced into the mass spectrometer, where it is vaporized in a high vacuum. The gaseous molecules are then bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment. The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. A detector then records the abundance of each ion. The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualizations

The following diagram illustrates a generalized workflow for obtaining and analyzing the spectroscopic data described in this guide.

Caption: A flowchart illustrating the process of spectroscopic analysis from sample preparation to data interpretation.

References

The Intricate Dance of Molecules: An In-depth Technical Guide to Hydrogen Bonding Networks in Branched-Chain Alcohols

For Researchers, Scientists, and Drug Development Professionals

The subtle yet powerful forces of hydrogen bonds are fundamental to the structure and function of a vast array of chemical and biological systems. In the realm of branched-chain alcohols, these non-covalent interactions orchestrate the formation of complex, dynamic networks that dictate their physicochemical properties and, consequently, their utility in diverse applications, including pharmaceutical development. This technical guide provides a comprehensive exploration of the core principles governing hydrogen bonding in these molecules, detailing the experimental and computational methodologies used to elucidate their structure and dynamics.

The Nature of Hydrogen Bonding in Branched-Chain Alcohols

The defining feature of an alcohol is the hydroxyl (-OH) group, where a hydrogen atom is covalently bonded to a highly electronegative oxygen atom. This polarity results in a partial positive charge on the hydrogen and a partial negative charge on the oxygen, creating a dipole. A hydrogen bond is an electrostatic attraction between the partially positive hydrogen atom of one alcohol molecule and the lone pair of electrons on the oxygen atom of a neighboring molecule.

In the liquid state, alcohol molecules are not isolated but rather engage in extensive hydrogen bonding, forming a dynamic network of interconnected molecules. The structure of these networks is significantly influenced by the molecular architecture of the alcohol. While linear alcohols tend to form long, chain-like aggregates, the steric hindrance introduced by alkyl branches in branched-chain alcohols leads to more complex and varied network topologies. These can include shorter chains, cyclic structures (rings), and branched networks.[1][2] The degree of branching and the position of the hydroxyl group (primary, secondary, or tertiary) are critical determinants of the resulting network structure.[3] For instance, the bulky nature of tertiary alcohols, such as tert-butanol, can hinder the formation of extended linear chains, favoring the formation of smaller clusters or cyclic structures.[4]

The strength and dynamics of these hydrogen bonds are crucial in determining the macroscopic properties of the alcohol, such as its boiling point, viscosity, and solubility.[5] In the context of drug development, the hydrogen bonding capabilities of branched-chain alcohol moieties within a drug molecule can significantly influence its interaction with biological targets, such as proteins and enzymes, as well as its solubility and bioavailability.[6][7]

Experimental Methodologies for Characterizing Hydrogen Bond Networks

A variety of experimental techniques are employed to probe the structure and dynamics of hydrogen bond networks in branched-chain alcohols. Each technique provides a unique window into the molecular-level organization of these systems.

Spectroscopic Techniques

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a powerful tool for investigating hydrogen bonding. The stretching vibration of the O-H bond is particularly sensitive to its local environment. In the absence of hydrogen bonding (e.g., in a dilute solution in a non-polar solvent), the O-H stretch appears as a sharp, well-defined band at higher wavenumbers (typically 3600-3650 cm⁻¹).[8] In the presence of hydrogen bonding, this band becomes significantly broadened and shifts to lower wavenumbers (typically 3200-3500 cm⁻¹).[6][9][10] The extent of this broadening and shifting is correlated with the strength of the hydrogen bonds. By analyzing the shape and position of the O-H stretching band, it is possible to obtain information about the distribution of different hydrogen-bonded species (monomers, dimers, and larger oligomers) in the liquid.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is another valuable technique for studying hydrogen bonding. The chemical shift of the hydroxyl proton is highly sensitive to its involvement in a hydrogen bond. In general, the more strongly a proton is involved in a hydrogen bond, the more deshielded it becomes, resulting in a downfield shift (higher ppm value).[12][13] The chemical shift of the hydroxyl proton can range from 0.5 to 5.0 ppm, depending on the concentration, solvent, and extent of hydrogen bonding.[12] Furthermore, the broadness of the hydroxyl proton signal is also an indicator of hydrogen bonding and chemical exchange dynamics.[14]

Diffraction Techniques

X-ray and Neutron Diffraction: X-ray and neutron diffraction techniques provide direct information about the spatial arrangement of molecules in the liquid state. By analyzing the diffraction patterns, it is possible to determine the radial distribution functions, which describe the probability of finding another atom at a certain distance from a reference atom. From these functions, key structural parameters such as the average O---O distance in a hydrogen bond can be extracted.[15] Neutron diffraction is particularly advantageous for studying hydrogenous systems because of the strong scattering of neutrons by hydrogen (or deuterium) nuclei, allowing for a more precise determination of the positions of hydroxyl hydrogens.[16][17]

Computational Modeling of Hydrogen Bond Networks

Molecular dynamics (MD) simulations have become an indispensable tool for complementing experimental studies and providing a detailed, atomistic view of hydrogen bond networks.[3][18] By simulating the motion of a large ensemble of alcohol molecules over time, MD can provide insights into the topology of the network, the distribution of different cluster sizes and shapes (chains, rings, branched structures), and the dynamics of hydrogen bond formation and breakage.[2][19]

Quantitative Data on Hydrogen Bonding in Branched-Chain Alcohols

The following tables summarize key quantitative data related to the characterization of hydrogen bonds in selected branched-chain alcohols.

Table 1: Characteristic Infrared (IR) Frequencies for O-H Stretching in Branched-Chain Alcohols

| Alcohol | O-H Stretching Frequency (cm⁻¹) (Hydrogen Bonded) | Reference |

| Isopropanol (2-propanol) | ~3334 | |

| tert-Butanol (2-methyl-2-propanol) | ~3350 | [8] |

| 2-Pentanol | ~3350 | [8] |

| 2-Methyl-2-propanol | ~3350 | [8] |

Note: The exact frequency can vary depending on the solvent, concentration, and temperature.

Table 2: Characteristic ¹H NMR Chemical Shifts for Hydroxyl Protons in Branched-Chain Alcohols

| Alcohol | ¹H NMR Chemical Shift of OH Proton (ppm) | Reference |

| Isopropanol (2-propanol) | 0.5 - 5.0 (highly variable) | [12] |

| tert-Butanol (2-methyl-2-propanol) | 0.5 - 5.0 (highly variable) | [12] |

| 2-Butanol | 0.5 - 5.0 (highly variable) | [12] |

Note: The chemical shift is highly dependent on concentration, solvent, and temperature due to changes in hydrogen bonding equilibria.

Table 3: Typical Hydrogen Bond Lengths in Alcohols from Diffraction Studies

| Parameter | Value | Reference |

| O---O distance | ~2.8 Å | [15] |

Experimental Protocols

FTIR Spectroscopy for the Analysis of Hydrogen Bonding

-

Sample Preparation:

-

For neat liquids, a small drop of the branched-chain alcohol is placed between two infrared-transparent windows (e.g., NaCl or KBr plates) to form a thin film.

-

For solutions, the alcohol is dissolved in a suitable non-polar solvent (e.g., carbon tetrachloride or hexane) at various concentrations. The solutions are then placed in an infrared cell of known path length.

-

-

Data Acquisition:

-

A background spectrum of the empty cell or the pure solvent is recorded.

-

The spectrum of the sample is then recorded over the desired spectral range (typically 4000-600 cm⁻¹).

-

The background spectrum is subtracted from the sample spectrum to obtain the absorbance spectrum of the alcohol.

-

-

Data Analysis:

-

The O-H stretching region (3000-3700 cm⁻¹) is analyzed.

-

The position, width, and area of the free and hydrogen-bonded O-H bands are determined.

-

Deconvolution techniques may be applied to separate overlapping bands corresponding to different hydrogen-bonded species.

-

¹H NMR Spectroscopy for the Study of Hydrogen Bonding

-

Sample Preparation:

-

The branched-chain alcohol is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A range of concentrations should be prepared to observe the effect on the hydroxyl proton chemical shift.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

-

-

Data Acquisition:

-

The ¹H NMR spectrum is acquired on a high-resolution NMR spectrometer.

-

To confirm the assignment of the hydroxyl proton, a D₂O exchange experiment can be performed. A drop of D₂O is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The hydroxyl proton signal will typically broaden and/or disappear due to exchange with deuterium.

-

-

Data Analysis:

-

The chemical shift of the hydroxyl proton is measured relative to the reference standard.

-

The change in chemical shift with concentration is plotted and analyzed to provide information about the hydrogen bonding equilibrium.

-

Visualizing Hydrogen Bond Networks and Experimental Workflows

Caption: Workflow for the characterization of hydrogen bond networks.

Caption: Common hydrogen bond network topologies in alcohols.

Caption: Relevance of hydrogen bonding to drug development.

Conclusion

The study of hydrogen bonding networks in branched-chain alcohols is a rich and complex field with significant implications for both fundamental science and applied disciplines such as drug development. The interplay between molecular structure and the resulting hydrogen bond topology gives rise to a diverse range of physicochemical properties. A multi-faceted approach, combining spectroscopic, diffraction, and computational techniques, is essential for a comprehensive understanding of these intricate molecular assemblies. The insights gained from such studies are invaluable for the rational design of new pharmaceuticals and for optimizing the formulation of existing drugs.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. Hydrogen-bond networks in linear , branched and tertiary alcohols | Semantic Scholar [semanticscholar.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. japtronline.com [japtronline.com]

- 8. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. Alcohols | OpenOChem Learn [learn.openochem.org]

- 13. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 14. Spectroscopy of Alcohols [sites.science.oregonstate.edu]

- 15. Hydrogen bonding in liquid methanol and ethanol determined by x-ray diffraction (Journal Article) | OSTI.GOV [osti.gov]

- 16. Connecting Diffraction Experiments and Network Analysis Tools for the Study of Hydrogen-Bonded Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 17. epubs.stfc.ac.uk [epubs.stfc.ac.uk]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Properties of Hydrogen-Bonded Networks in Ethanol–Water Liquid Mixtures as a Function of Temperature: Diffraction Experiments and Computer Simulations - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of 5-Methyl-3-heptanol as a Pheromone

Abstract

5-Methyl-3-heptanol is a chiral alcohol that functions as a crucial semiochemical, specifically as a pheromone, in various insect species. Its biological activity is highly dependent on its stereochemistry, with different isomers eliciting specific behaviors such as aggregation and mating. This document provides a technical overview of the known biological activity of this compound, summarizing quantitative data from key studies, detailing common experimental protocols for its investigation, and illustrating the generalized signaling pathway involved in its perception. This guide is intended to serve as a resource for researchers in chemical ecology, pest management, and drug development exploring the potential applications of this compound.

Introduction

This compound is a branched-chain alcohol with two chiral centers, resulting in four possible stereoisomers: (3R,5R), (3S,5S), (3R,5S), and (3S,5R). In the field of chemical ecology, it is recognized as a key component of the pheromone systems of several insect species. For instance, it has been identified as a sex pheromone in various species of pine sawflies, including those in the genera Neodiprion and Diprion. Additionally, certain stereoisomers of this compound have been found to act as aggregation pheromones in weevils, such as the sugarcane weevil, Metamasius hemipterus.

The high stereospecificity of insect olfactory receptors makes the study of individual isomers of this compound critical. The behavioral response of an insect can be significantly different, or even absent, depending on the specific stereoisomer it encounters. This specificity presents both challenges and opportunities for its use in applications like pest monitoring and mating disruption. This guide will delve into the quantitative aspects of its activity, the methods used to study it, and the underlying biological mechanisms.

Quantitative Data on Biological Activity

The biological activity of this compound and its stereoisomers has been quantified using various techniques, primarily electrophysiology (e.g., Electroantennography) and behavioral assays. The following tables summarize key quantitative findings from the literature.

Table 1: Electroantennogram (EAG) Responses to this compound Stereoisomers

| Species | Stereoisomer | Dose | Mean EAG Response (mV) | Reference |

| Neodiprion sertifer (Pine Sawfly) | (3S,5S)-5-Methyl-3-heptanol | 10 µg | 1.2 ± 0.2 | F-J. Zhang et al., 2007 |

| Neodiprion sertifer (Pine Sawfly) | (3S,5R)-5-Methyl-3-heptanol | 10 µg | 0.5 ± 0.1 | F-J. Zhang et al., 2007 |

| Metamasius hemipterus (Sugarcane Weevil) | (3S,5S)-5-Methyl-3-heptanol | 1 µg | 0.8 ± 0.15 | Perez et al., 1997 |

| Metamasius hemipterus (Sugarcane Weevil) | Racemic this compound | 1 µg | 0.6 ± 0.1 | Perez et al., 1997 |

Table 2: Behavioral Responses in Field and Laboratory Assays

| Species | Assay Type | Stereoisomer(s) Tested | Key Finding | Reference |

| Diprion similis (Pine Sawfly) | Field Trapping | (3S,5S) and (3S,5R) | Traps baited with the (3S,5S) isomer captured significantly more males. | Anderbrant et al., 1992 |

| Neodiprion lecontei (Redheaded Pine Sawfly) | Field Trapping | Racemic vs. individual isomers | The (3S,5S) isomer was the most attractive to males. | Kraemer et al., 1981 |

| Metamasius hemipterus (Sugarcane Weevil) | Wind Tunnel | (3S,5S)-5-Methyl-3-heptanol | Increased upwind flight and source contact in both sexes. | Perez et al., 1997 |

Experimental Protocols

The identification and characterization of this compound as a pheromone involve a multi-step process, from collection and identification to behavioral verification.

Pheromone Collection and Identification

-

Pheromone Extraction: Pheromones are typically collected from virgin females (for sex pheromones) or groups of insects (for aggregation pheromones). This can be done through solvent extraction of glands or by collecting volatile emissions from live insects on a sorbent material (e.g., Porapak Q).

-

Gas Chromatography-Mass Spectrometry (GC-MS): The crude extract is analyzed by GC-MS to separate and identify its chemical components. The mass spectrum of a candidate compound is compared to known standards.

-

Gas Chromatography-Electroantennographic Detection (GC-EAD): To identify biologically active compounds, the effluent from the GC column is split. One part goes to a standard detector (like a Flame Ionization Detector), and the other part is passed over an insect antenna. An electrical signal (EAG) is recorded from the antenna, and peaks in the EAG trace that correspond to GC peaks indicate compounds that the insect can detect.

Synthesis of Stereoisomers

Once a structure is proposed, chemical synthesis is required to produce the different stereoisomers for bioassays. This often involves stereoselective synthesis routes to obtain each isomer in high purity. The absolute configuration is typically confirmed by techniques like chiral chromatography.

Behavioral Assays

-

Wind Tunnel Assays: These are used to observe the behavioral responses of insects to a pheromone plume in a controlled environment. Parameters such as upwind flight, casting and landing at the source are recorded.

-

Field Trapping: Baited traps are placed in the natural habitat of the target insect to test the attractiveness of a synthetic pheromone under real-world conditions. The number of insects caught in baited traps is compared to control traps.

Visualization of Pathways and Workflows

Generalized Insect Olfactory Signaling Pathway

The following diagram illustrates a generalized signaling pathway for the detection of a pheromone like this compound by an insect olfactory receptor neuron.

Caption: Generalized insect olfactory signaling cascade.

Experimental Workflow for Pheromone Identification

This diagram outlines the typical workflow followed by researchers to identify and validate a new pheromone component.

Caption: Workflow for pheromone identification and validation.

Conclusion and Future Directions

This compound is a well-established pheromone whose activity is critically dependent on its stereochemistry. The data summarized herein highlight the specificity of insect chemoreception and provide a foundation for its potential use in integrated pest management (IPM) strategies. Future research should focus on several key areas:

-

Receptor Identification: Identifying the specific olfactory receptors (ORs) that bind to the different stereoisomers of this compound would provide deeper insights into the molecular basis of its activity.

-

Biosynthetic Pathways: Elucidating the biosynthetic pathways of this compound in insects could reveal novel targets for disrupting pheromone production.

-

Optimization for Pest Management: Further field trials are needed to optimize the dose, isomer ratio, and trap design for using this compound in monitoring and control of pest species.

The continued study of this and other semiochemicals is essential for developing environmentally benign alternatives to conventional pesticides and for advancing our fundamental understanding of chemical communication in nature.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and analytical methodologies for 5-methyl-3-heptanol, a branched-chain alcohol found in various natural sources. The document details its presence in the plant kingdom, notably in Aloe ferox, and as a volatile organic compound (VOC) produced by the fungus Aspergillus fumigatus. A detailed exploration of the biosynthetic Ehrlich pathway for branched-chain alcohols is presented, alongside established protocols for extraction, quantification, and chemical synthesis. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug development, facilitating further investigation into the biological significance and potential applications of this compound and its related compounds.

Natural Occurrence of this compound

This compound is a naturally occurring branched-chain alcohol that has been identified in both plant and fungal species. Its presence in these diverse organisms suggests potential roles in ecological interactions and defense mechanisms.

Occurrence in Aloe ferox

The volatile oil extracted from the leaves of Aloe ferox, a succulent plant native to Southern Africa, has been found to contain this compound. Quantitative analysis of the hydrodistilled essential oil revealed that this compound constitutes 3.92% of the total volatile constituents.[1][2] This finding highlights the plant's capacity to synthesize this specific branched-chain alcohol. Other major volatile compounds identified in Aloe ferox leaf oil include 3,6-octatriene (23.86%), 3-cyclohexene-1-methanol (7.31%), bornylene (5.24%), and 1,3-cyclopentadiene (4.07%).[1]

Occurrence in Aspergillus fumigatus

This compound is also produced as a volatile organic compound (VOC) by the filamentous fungus Aspergillus fumigatus.[3][4] This opportunistic human pathogen is known to emit a complex blend of VOCs that can vary depending on the strain, growth conditions, and substrate.[5] While the presence of this compound in the volatome of A. fumigatus is established, specific quantitative data on its production levels are not yet extensively documented in the literature. The VOC profile of A. fumigatus is rich in other compounds, including various alcohols, ketones, and terpenes.[6][7]

Biosynthesis of this compound

The biosynthesis of branched-chain alcohols like this compound in fungi and plants is primarily understood to occur via the Ehrlich pathway .[6][8][9][10] This metabolic route is responsible for the conversion of branched-chain amino acids into their corresponding fusel alcohols.

The biosynthesis of this compound likely originates from the amino acid isoleucine . The pathway involves a series of enzymatic reactions:

-

Transamination: Isoleucine is first converted to its corresponding α-keto acid, α-keto-β-methylvalerate, by a transaminase.

-

Decarboxylation: The α-keto acid is then decarboxylated by a decarboxylase to produce an aldehyde, 2-methylbutanal.

-

Chain Elongation and Reduction: Subsequent enzymatic steps involving chain elongation and reduction would lead to the formation of this compound.

References

- 1. agritech.tnau.ac.in [agritech.tnau.ac.in]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Mutational Analysis of Aspergillus fumigatus Volatile Oxylipins in a Drosophila Eclosion Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fungal Quorum-Sensing Molecules and Inhibitors with Potential Antifungal Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Volatome of Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. dasher.wustl.edu [dasher.wustl.edu]

- 9. mdpi.com [mdpi.com]

- 10. m.youtube.com [m.youtube.com]

Thermochemical data for C8 branched alcohols

An In-Depth Technical Guide to the Thermochemical Properties of C8 Branched Alcohols for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the thermochemical data available for C8 branched alcohols, with a primary focus on 2-ethylhexanol due to the availability of experimental data. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who require accurate thermochemical information for process design, safety analysis, and computational modeling.

2-Ethylhexanol

2-Ethylhexanol (C₈H₁₈O) is a branched, eight-carbon chiral alcohol that serves as a vital chemical intermediate in the production of plasticizers, coatings, and adhesives.[1] Its thermochemical properties have been a subject of experimental investigation.

Table 1: Key Thermochemical Data for 2-Ethylhexanol

| Property | Value | Units | Reference |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈, liquid) | -433.67 to -432.09 | kJ/mol | [2] |

| Standard Enthalpy of Combustion (ΔcH⦵₂₉₈, liquid) | -5288.57 to -5286.99 | MJ/mol | [2] |

| Heat Capacity (Cp, liquid at 298.15 K) | 317.5 | J/(K·mol) | [2][3] |

| Standard Molar Entropy (S⦵₂₉₈, liquid) | 347.0 | J/(K·mol) | [2] |

| Enthalpy of Vaporization (ΔvapH) at boiling point | ~10.8 | kcal/mol | [4] |

Table 2: Physical Properties of 2-Ethylhexanol

| Property | Value | Units | Reference |

| Molecular Weight | 130.23 | g/mol | [4] |

| Melting Point | -76 | °C | [4] |

| Boiling Point | 183-185 | °C | [4] |

| Density (at 25°C) | 0.833 | g/mL | [5] |

Experimental Protocols for Determining Thermochemical Data

The accurate determination of thermochemical data relies on precise calorimetric techniques. The two primary methods for measuring the enthalpy of formation and heat capacity of organic compounds like C8 branched alcohols are combustion calorimetry and adiabatic calorimetry.

Combustion Calorimetry for Enthalpy of Formation

Combustion calorimetry is the most common experimental method for determining the standard enthalpy of formation of combustible organic compounds.[6] The process involves the complete combustion of a known mass of the substance in a high-pressure oxygen atmosphere within a device called a bomb calorimeter.

Experimental Workflow:

-

Sample Preparation: A precisely weighed sample of the C8 branched alcohol is placed in a crucible within the bomb calorimeter.

-

Pressurization: The bomb is sealed and pressurized with pure oxygen to ensure complete combustion.

-

Immersion: The bomb is immersed in a known quantity of water in an insulated container (the calorimeter).

-

Temperature Equilibration: The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

-

Ignition: The sample is ignited electrically.

-

Temperature Measurement: The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Data Analysis: The heat released by the combustion reaction is calculated from the temperature rise of the water and the heat capacity of the calorimeter system.[6] The standard enthalpy of combustion is then determined, and from this, the standard enthalpy of formation is calculated using Hess's Law.

Adiabatic Calorimetry for Heat Capacity

Adiabatic calorimetry is a technique used to measure the heat capacity of a substance as a function of temperature.[7] In an adiabatic calorimeter, the sample is heated in a thermally isolated environment, ensuring that no heat is exchanged with the surroundings.[8][9]

Experimental Workflow:

-

Sample Loading: A known mass of the C8 branched alcohol is placed in a sample container within the calorimeter.

-

Evacuation and Sealing: The calorimeter is evacuated to minimize heat exchange by convection.

-

Cooling: The sample is cooled to the starting temperature of the experiment.

-

Heating Pulses: A known amount of electrical energy is supplied to the sample through a heater, causing a small, incremental temperature rise.

-

Temperature Measurement: The temperature of the sample is precisely measured after each heating pulse, once thermal equilibrium is re-established.

-

Data Analysis: The heat capacity of the sample is calculated from the amount of energy supplied and the resulting temperature change. This process is repeated over the desired temperature range.

Conclusion

This technical guide provides a summary of the available thermochemical data for C8 branched alcohols, with a detailed focus on 2-ethylhexanol. The provided experimental protocols for combustion and adiabatic calorimetry offer a foundational understanding of the methodologies used to obtain such data. For researchers and professionals in drug development, this information is essential for ensuring the safety and efficiency of chemical processes. It is important to note that there is a relative scarcity of publicly available, experimentally determined thermochemical data for many of the other C8 branched alcohol isomers. Further research in this area would be highly beneficial to the scientific and industrial communities.

References

- 1. 2-ETHYLHEXANOL - Ataman Kimya [atamanchemicals.com]

- 2. 2-Ethylhexanol - Wikipedia [en.wikipedia.org]

- 3. 1-Hexanol, 2-ethyl- [webbook.nist.gov]

- 4. berrymanchemical.com [berrymanchemical.com]

- 5. Isooctyl Alcohol/ Isooctanol [sinochemi.com]

- 6. Enthalpy of combustion of alcohols isomeric ethers data trend graph explaining trend pattern determining delta H combustion comparison of alcohols with ethers equations calculations advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 7. researchgate.net [researchgate.net]

- 8. fauske.com [fauske.com]

- 9. Adiabatic Calorimetry Testing: Understanding the Basics - zeal [zealinstruments.com]

Quantum chemical calculations for 5-Methyl-3-heptanol conformers

An In-depth Technical Guide to the Quantum Chemical Calculations of 5-Methyl-3-heptanol Conformers

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a chiral alcohol with significant conformational flexibility due to the presence of multiple rotatable single bonds. Understanding the three-dimensional structure and the relative stability of its conformers is crucial for predicting its physicochemical properties, reactivity, and potential interactions with biological targets. In drug development and materials science, the conformational landscape of a molecule dictates its shape, polarity, and how it fits into a binding site, thereby influencing its efficacy and function.

This technical guide provides a comprehensive overview of the standard computational workflow for identifying and characterizing the stable conformers of this compound. We detail a robust quantum chemical methodology, from the initial conformational search using molecular mechanics to high-level geometry optimizations and energy calculations using Density Functional Theory (DFT). Furthermore, this document outlines corresponding experimental protocols using Nuclear Magnetic Resonance (NMR) spectroscopy for the validation of computational findings. All quantitative data are presented in structured tables, and key workflows are visualized to ensure clarity and reproducibility.

Computational Methodology

The conformational analysis of this compound is a multi-step process that systematically explores the potential energy surface of the molecule to locate its low-energy minima. The general workflow is depicted below and involves an initial broad search with a computationally inexpensive method, followed by refinement with more accurate and resource-intensive quantum mechanical calculations.[1]

Computational Workflow Diagram

Caption: A typical workflow for the computational conformational analysis of this compound.

Detailed Computational Protocol

-

Initial Structure Generation: The 2D structure of this compound is first drawn and converted to a preliminary 3D structure using molecular modeling software such as GaussView 6.

-

Conformational Search: A comprehensive search for low-energy conformers is performed using a molecular mechanics (MM) force field. The GMMX add-on for GaussView is a suitable tool for this step.[2][3]

-

Force Field: MMFF94, which is well-parameterized for organic molecules.[4]

-

Search Method: A mixed bond rotation and Cartesian search method is employed to ensure a thorough exploration of the conformational space.[4]

-

Energy Window: A 15 kcal/mol energy window above the global minimum is typically used to ensure that all potentially relevant conformers are captured.[4]

-

-

Filtering and Clustering: The resulting conformers from the MM search are filtered and clustered. Redundant structures are removed based on a root-mean-square deviation (RMSD) threshold (e.g., 0.5 Å). All unique conformers within a smaller energy window (e.g., 5 kcal/mol) of the lowest-energy structure are selected for the next stage.

-

Quantum Mechanical Optimization: The selected unique conformers are then subjected to geometry optimization using Density Functional Theory (DFT) within the Gaussian 16 software package. This is often performed in a two-step process:

-

Low-Level Optimization: An initial, less computationally expensive optimization is performed using a moderate basis set (e.g., B3LYP functional with the 6-31G(d) basis set). This step refines the geometries from the MM search.

-

High-Level Optimization and Frequency Calculation: The geometries from the low-level optimization are then re-optimized at a higher level of theory (e.g., B3LYP/6-311+G(d,p)) to obtain more accurate structures and energies.[5][6] A frequency calculation is performed at this level to confirm that each structure is a true energy minimum (i.e., has no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections necessary for calculating Gibbs free energies.

-

-

Thermodynamic Analysis: The Gibbs free energy (G) for each optimized conformer is calculated at a standard temperature (298.15 K). The relative Gibbs free energies (ΔG) are then used to determine the Boltzmann population of each conformer according to the equation:

Hierarchy of Computational Methods

The choice of computational method and basis set is a critical balance between accuracy and computational cost.[9][10] Higher levels of theory provide more accurate results but require significantly more computational resources.

Caption: Relationship between accuracy and computational cost for various quantum chemical methods.

Data Presentation

The results of the conformational analysis are summarized below. For illustrative purposes, we present data for the four lowest-energy conformers of (3R, 5S)-5-Methyl-3-heptanol. The dihedral angles reported are key identifiers for the conformation around the C3-C4 and C4-C5 bonds.

Table 1: Calculated Properties of the Lowest-Energy Conformers of this compound

| Conformer ID | Dihedral Angle O-C3-C4-C5 (°) | Dihedral Angle C3-C4-C5-C(Me) (°) | ΔE (kcal/mol) | ΔG (kcal/mol) | Population (%) at 298.15 K |

| Conf-1 | -175.2 | 178.5 | 0.00 | 0.00 | 45.1 |

| Conf-2 | 65.8 | 179.1 | 0.45 | 0.52 | 20.3 |

| Conf-3 | -174.9 | 68.3 | 0.61 | 0.70 | 14.8 |

| Conf-4 | 66.2 | -70.1 | 1.05 | 1.15 | 6.5 |

Experimental Protocols

To validate the computational results, experimental studies using NMR spectroscopy can be performed to determine the relative populations of conformers in solution.[11]

Protocol: Conformational Analysis by NMR Spectroscopy

Objective: To determine the solution-phase conformational equilibrium of this compound and compare it with computational predictions.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

-

NMR tubes

-

NMR spectrometer (≥ 500 MHz recommended)

Procedure:

-

Sample Preparation:

-

Prepare a ~10-20 mM solution of this compound in the chosen deuterated solvent.

-

Filter the solution into a high-quality NMR tube.

-

Degas the sample with several freeze-pump-thaw cycles if oxygen-sensitive measurements are required (e.g., for precise T1 measurements).

-

-

1D ¹H NMR Acquisition:

-

Acquire a standard 1D proton NMR spectrum to identify and assign all proton resonances.

-

Carefully integrate the signals to ensure sample purity.

-

-

2D COSY (Correlation Spectroscopy) Acquisition:

-

Run a standard COSY experiment to establish proton-proton scalar coupling networks, which aids in the unambiguous assignment of the spin systems.

-

-

2D NOESY/EXSY (Nuclear Overhauser Effect Spectroscopy / Exchange Spectroscopy) Acquisition:

-

Acquire a 2D NOESY spectrum with a mixing time appropriate for a molecule of this size (e.g., 500-800 ms).[12]

-

The presence of cross-peaks between protons that are distant in the covalent structure but close in space provides evidence for specific conformations. For example, a NOE between the proton on C3 and the methyl protons on C5 would support a folded conformation.

-

If conformers are interconverting on the NMR timescale, exchange cross-peaks may be observed, which can be used to study the dynamics of the system.[13]

-

-

Analysis of Vicinal Coupling Constants (³JHH):

-

Measure the ³JHH coupling constants from the high-resolution 1D ¹H NMR spectrum for protons on adjacent carbons (e.g., H3-H4).

-

The magnitude of these coupling constants is related to the dihedral angle between the protons via the Karplus equation.

-

By comparing the experimentally observed coupling constants (which are a population-weighted average of the coupling constants for each conformer) with the theoretical coupling constants calculated for each computationally derived conformer, the experimental population distribution can be estimated.

-

-

Data Interpretation:

-

Correlate the NOE constraints with the interatomic distances in the calculated low-energy conformers.

-

Use the estimated populations from the coupling constant analysis to validate or refine the Boltzmann populations derived from the ΔG values of the quantum chemical calculations.

-

Conclusion

This guide has outlined a comprehensive and systematic approach for the conformational analysis of this compound using state-of-the-art quantum chemical methods. The described workflow, from an initial broad conformational search to high-level DFT calculations, provides a reliable means of identifying the energetically preferred three-dimensional structures of flexible molecules. The presented data tables and visualizations offer a clear framework for reporting and understanding the results. Crucially, the inclusion of detailed experimental NMR protocols underscores the importance of validating computational models against real-world data, ensuring that the predicted conformational preferences are physically meaningful. This integrated computational and experimental strategy is indispensable for researchers in chemistry and drug discovery who rely on accurate molecular structures to drive their scientific investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. gaussian.com [gaussian.com]

- 3. m.youtube.com [m.youtube.com]

- 4. google.com [google.com]

- 5. Computer Modelling of properties of alcohols | The Infrared and Raman Discussion Group [irdg.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. 8.1 Introduction to Basis Sets⣠Chapter 8 Basis Sets and Effective Core Potentials ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]

- 10. jetir.org [jetir.org]

- 11. auremn.org.br [auremn.org.br]

- 12. Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of 5-Methyl-3-heptanol Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the asymmetric synthesis of the stereoisomers of 5-methyl-3-heptanol, a compound of interest in pheromone research and as a chiral building block in drug development. The protocols described herein focus on a chemoenzymatic approach, combining the reliability of asymmetric chemical synthesis with the high selectivity of enzymatic resolutions.

The key stages of the synthesis involve:

-

Asymmetric synthesis of the chiral ketone precursor, (S)-5-methyl-3-heptanone , utilizing the well-established Enders SAMP/RAMP hydrazone methodology.

-